![molecular formula C25H19ClF3N3O3 B2395606 methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(4-methoxyanilino)acrylate CAS No. 303152-90-1](/img/structure/B2395606.png)
methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(4-methoxyanilino)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(4-methoxyanilino)acrylate is a useful research compound. Its molecular formula is C25H19ClF3N3O3 and its molecular weight is 501.89. The purity is usually 95%.
BenchChem offers high-quality methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(4-methoxyanilino)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(4-methoxyanilino)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Insights The crystal structure of related compounds has been examined to understand their physical properties better. For example, Wang et al. (2012) studied the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, shedding light on the molecular packing and interactions within the structure (Wang et al., 2012).
Catalytic and Biological Applications
Catalysis and Polymerization Reactions Methyl acrylate derivatives have been involved in catalysis and innovative polymerization reactions. Tennyson et al. (2010) discussed the mechanical activation of catalysts for carbon-carbon bond-forming and anionic polymerization reactions, emphasizing the versatility and utility of these compounds in various chemical reactions (Tennyson et al., 2010).
Bioactivity and Fungicidal Properties Certain methyl acrylate derivatives have displayed promising bioactivity. A study by Yu et al. (2006) highlighted the synthesis and bioactivity evaluation of novel (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenyl-containing acrylate and acrylonitrile derivatives, some of which exhibited efficient broad-spectrum fungicidal activity (Yu et al., 2006).
Synthetic Chemistry and Material Synthesis
Stereoselective Synthesis The stereoselective synthesis of compounds involving methyl acrylate derivatives has been a focus area in research. Borrachero et al. (2004) discussed the regio- and stereoselective cycloaddition of methyl acrylate to C-glycosyl nitrones derived from d-galactose and d-glucose, showcasing the compound's utility in complex synthetic pathways (Borrachero et al., 2004).
Herbicidal and Insecticidal Applications Methyl acrylate derivatives have found applications in agriculture as well. For example, Yang et al. (2019) described the synthesis of an insecticidal candidate involving a key intermediate similar to methyl acrylate, underscoring the compound's potential in developing novel insecticides (Yang et al., 2019).
Eigenschaften
IUPAC Name |
methyl (Z)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-3-(4-methoxyanilino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF3N3O3/c1-34-17-9-7-16(8-10-17)30-13-19(24(33)35-2)20-14-32(22-6-4-3-5-18(20)22)23-21(26)11-15(12-31-23)25(27,28)29/h3-14,30H,1-2H3/b19-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTNCFSFOVVCJV-UYRXBGFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(/C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl)\C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(4-methoxyanilino)acrylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2395528.png)
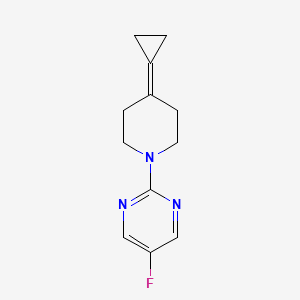

![4-methyl-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2395532.png)
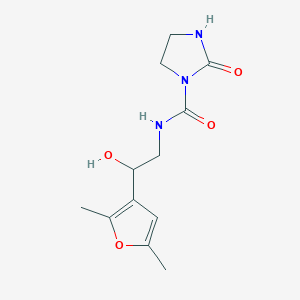
![3-(2-ethoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395535.png)



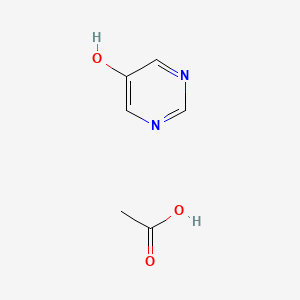
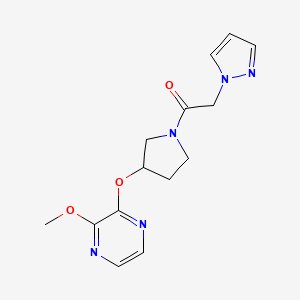
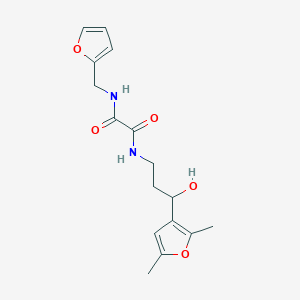
![N-[[4-[4-(Pyrazol-1-ylmethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2395544.png)
![1,9-Dioxa-4-azaspiro[5.5]undecan-3-one](/img/structure/B2395546.png)